molecular formula C16H24N4O4 B13793312 3-Decanone (2,4-dinitrophenyl)hydrazone CAS No. 62758-09-2

3-Decanone (2,4-dinitrophenyl)hydrazone

Cat. No.: B13793312
CAS No.: 62758-09-2
M. Wt: 336.39 g/mol
InChI Key: PWAHXLHBAABMQH-UHFFFAOYSA-N
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Description

3-Decanone(2,4-dinitrophenyl)hydrazone is a chemical compound derived from the reaction between 3-decanone and 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields such as analytical chemistry, medicinal chemistry, and material science. The hydrazone derivatives are particularly notable for their stability and reactivity, making them useful in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decanone(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 3-decanone and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general procedure involves dissolving 3-decanone in the solvent and then adding 2,4-dinitrophenylhydrazine. The mixture is then heated under reflux conditions to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Decanone(2,4-dinitrophenyl)hydrazone can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the reaction conditions can be optimized to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Decanone(2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

    Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds to form more complex hydrazone derivatives.

    Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under suitable conditions.

    Substitution Reactions: The hydrazone moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a metal catalyst, or chemical reducing agents such as sodium borohydride.

    Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Condensation Reactions: Formation of more complex hydrazone derivatives.

    Reduction Reactions: Formation of amino derivatives.

    Substitution Reactions: Formation of substituted hydrazone compounds.

Scientific Research Applications

3-Decanone(2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Decanone(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form hydrazone derivatives. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable hydrazone linkage. This reaction is facilitated by the presence of the nitro groups, which enhance the nucleophilicity of the hydrazone moiety.

Comparison with Similar Compounds

3-Decanone(2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:

    3-Decanone(2,4-dinitrophenyl)hydrazine: Similar in structure but lacks the hydrazone linkage.

    3-Decanone(2,4-dinitrophenyl)hydrazone analogs: Compounds with different alkyl or aryl groups attached to the hydrazone moiety.

The uniqueness of 3-Decanone(2,4-dinitrophenyl)hydrazone lies in its specific reactivity and stability, which make it particularly useful in various chemical and biological applications.

Properties

CAS No.

62758-09-2

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

N-(decan-3-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C16H24N4O4/c1-3-5-6-7-8-9-13(4-2)17-18-15-11-10-14(19(21)22)12-16(15)20(23)24/h10-12,18H,3-9H2,1-2H3

InChI Key

PWAHXLHBAABMQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC

Origin of Product

United States

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